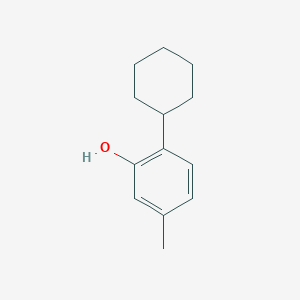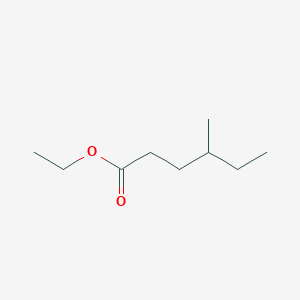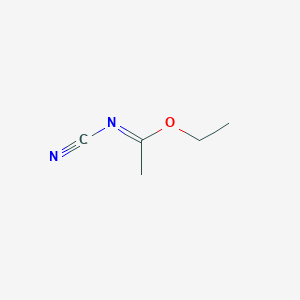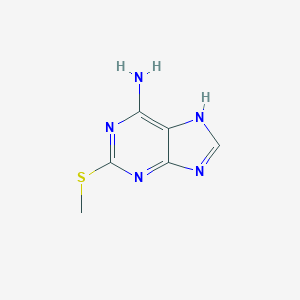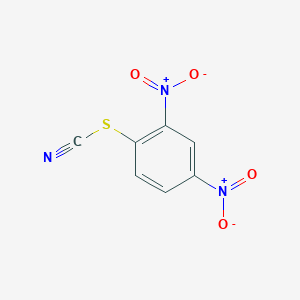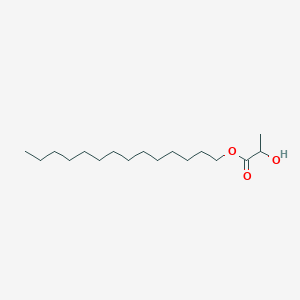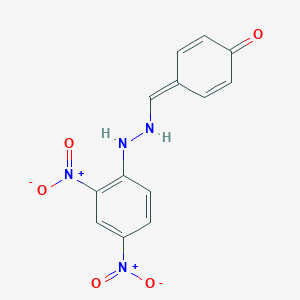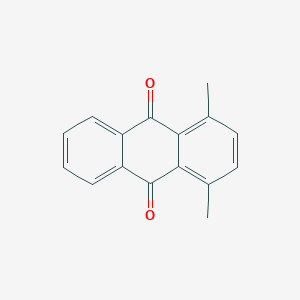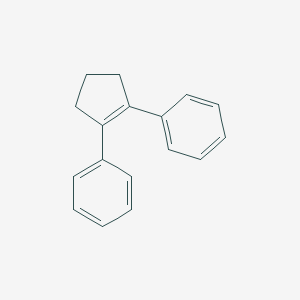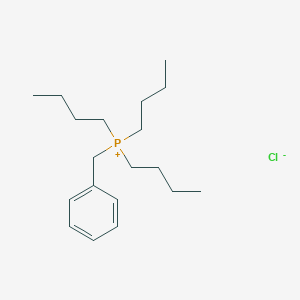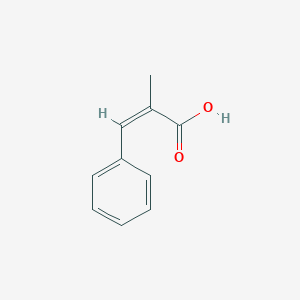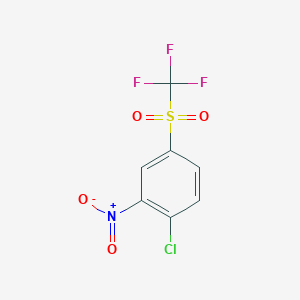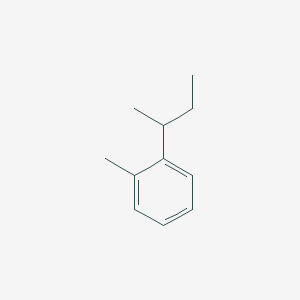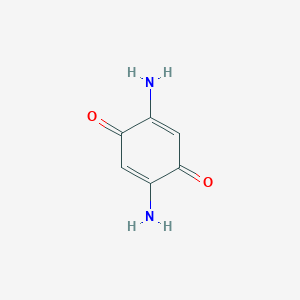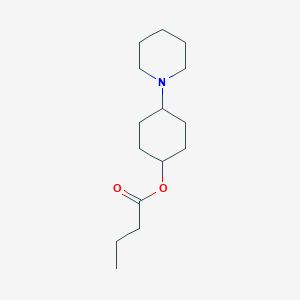
4-Piperidinocyclohexyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinocyclohexyl butyrate (PCCB) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. PCCB belongs to the class of cyclohexylamines and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine. However, PCCB has a unique chemical structure that makes it a promising candidate for various scientific applications.
Mécanisme D'action
4-Piperidinocyclohexyl butyrate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, 4-Piperidinocyclohexyl butyrate can modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Effets Biochimiques Et Physiologiques
4-Piperidinocyclohexyl butyrate has been shown to have various biochemical and physiological effects in animal studies. In rats, 4-Piperidinocyclohexyl butyrate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and neuroplasticity. 4-Piperidinocyclohexyl butyrate has also been shown to increase the levels of glutathione, an important antioxidant that protects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Piperidinocyclohexyl butyrate in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific applications. However, the synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise. Additionally, 4-Piperidinocyclohexyl butyrate has not been extensively studied in humans, and its potential side effects are not well understood.
Orientations Futures
There are several future directions for research on 4-Piperidinocyclohexyl butyrate. One area of research is in the development of new drugs based on the chemical structure of 4-Piperidinocyclohexyl butyrate. Another area of research is in the study of the potential side effects of 4-Piperidinocyclohexyl butyrate in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl butyrate and its potential therapeutic applications.
Méthodes De Synthèse
4-Piperidinocyclohexyl butyrate can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and butyric anhydride. The final product is obtained through purification and crystallization processes. The synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-Piperidinocyclohexyl butyrate has been studied for its potential therapeutic applications in various scientific fields. One of the main areas of research is in the field of neuroscience, where 4-Piperidinocyclohexyl butyrate has been shown to have neuroprotective effects. 4-Piperidinocyclohexyl butyrate has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propriétés
Numéro CAS |
1531-99-3 |
|---|---|
Nom du produit |
4-Piperidinocyclohexyl butyrate |
Formule moléculaire |
C15H27NO2 |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
(4-piperidin-1-ylcyclohexyl) butanoate |
InChI |
InChI=1S/C15H27NO2/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16/h13-14H,2-12H2,1H3 |
Clé InChI |
CIWYNCKUHLVFKX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canonique |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Autres numéros CAS |
1531-99-3 |
Synonymes |
Butyric acid 4-piperidinocyclohexyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



